molecular formula C11H15N3 B071683 1-Isobutyl-5-aminobenzimidazole CAS No. 177843-42-4

1-Isobutyl-5-aminobenzimidazole

Cat. No. B071683
CAS RN: 177843-42-4
M. Wt: 189.26 g/mol
InChI Key: ZCMDWKVTOFZZEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isobutyl-5-aminobenzimidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

1-Isobutyl-5-aminobenzimidazole has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been studied extensively for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been investigated for its antimicrobial properties and has shown potential as an antibacterial and antifungal agent. Additionally, it has been studied for its antioxidant and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 1-Isobutyl-5-aminobenzimidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of tubulin, a protein involved in cell division. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-Isobutyl-5-aminobenzimidazole has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of various enzymes and proteins involved in cell growth and proliferation. It has also been shown to have antioxidant and anti-inflammatory properties. In animal studies, it has been shown to have a protective effect against liver damage and reduce the levels of inflammatory markers in the blood.

Advantages and Limitations for Lab Experiments

1-Isobutyl-5-aminobenzimidazole has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. It is also relatively easy to synthesize using various methods. However, there are limitations to its use in lab experiments, including its high cost and limited availability. Additionally, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 1-Isobutyl-5-aminobenzimidazole. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of its potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets.

Synthesis Methods

There are various methods for synthesizing 1-Isobutyl-5-aminobenzimidazole, but the most common method involves the reaction of 5-nitroisophthalic acid with isobutylamine. The reaction is carried out in the presence of a catalyst such as palladium on carbon or Raney nickel. The resulting product is then reduced using hydrogen gas to obtain 1-Isobutyl-5-aminobenzimidazole. Other methods include the reaction of 5-nitroisophthalic acid with isobutyronitrile or isobutyl isocyanate.

properties

CAS RN

177843-42-4

Product Name

1-Isobutyl-5-aminobenzimidazole

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

1-(2-methylpropyl)benzimidazol-5-amine

InChI

InChI=1S/C11H15N3/c1-8(2)6-14-7-13-10-5-9(12)3-4-11(10)14/h3-5,7-8H,6,12H2,1-2H3

InChI Key

ZCMDWKVTOFZZEA-UHFFFAOYSA-N

SMILES

CC(C)CN1C=NC2=C1C=CC(=C2)N

Canonical SMILES

CC(C)CN1C=NC2=C1C=CC(=C2)N

synonyms

1H-Benzimidazol-5-amine,1-(2-methylpropyl)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.